4-(cyclobutylmethyl)-2-(3-methoxyphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
Description
4-(cyclobutylmethyl)-2-(3-methoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a partially saturated 1,2,4-benzothiadiazine core substituted with a cyclobutylmethyl group at position 4 and a 3-methoxyphenyl group at position 2. The 1,1,3-trione moiety indicates three ketone groups, contributing to its electronic and steric properties. Benzothiadiazines are known for diverse biological activities, including diuretic (e.g., hydrochlorothiazide ), antihypertensive, and neuromodulatory effects (e.g., AMPA receptor modulation ). The cyclobutylmethyl group introduces steric bulk, while the 3-methoxyphenyl substituent may influence lipophilicity and receptor interactions.
Properties
IUPAC Name |
4-(cyclobutylmethyl)-2-(3-methoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-25-16-9-5-8-15(12-16)21-19(22)20(13-14-6-4-7-14)17-10-2-3-11-18(17)26(21,23)24/h2-3,5,8-12,14H,4,6-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFALOLREAWMQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Benzothiadiazine derivatives share a core structure but vary in substituents, which critically impact their physicochemical and biological properties. Key analogs include:
Table 1: Structural Analogues of the Target Compound
Physicochemical Properties
Substituents significantly influence solubility, stability, and crystallinity:
- Target Compound : The cyclobutylmethyl group increases hydrophobicity compared to smaller alkyl groups (e.g., methyl in IDRA-21 ). The 3-methoxyphenyl group may reduce water solubility relative to hydrochlorothiazide’s sulfonamide .
- Crystallography: Analogous compounds (e.g., ) exhibit intramolecular hydrogen bonds (N–H⋯O) and planar aromatic systems, which stabilize crystal packing. The dihedral angle between aromatic rings in 3-(6-fluoro-4-oxo-chromen-3-yl)-... is 54.28° , suggesting similar non-planarity in the target compound.
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